5-Amino-6-bromo-8-methylquinolin-2-ol
Description
Significance of Quinolines in Heterocyclic Chemistry
Quinoline (B57606), a bicyclic aromatic heterocyclic compound, is formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring. nih.gov First isolated from coal tar in the 19th century, its name is derived from quinine, a well-known antimalarial compound. nih.gov This historical link to medicine has defined much of the research trajectory for quinoline-based compounds. nih.gov
The unique structural and electronic properties of the quinoline nucleus make it a privileged scaffold in synthetic and medicinal chemistry. scbt.comnih.gov Its aromatic nature and the presence of the nitrogen atom allow for a wide array of chemical modifications, serving as a foundational building block for more complex molecules. nih.govrsc.org Quinolines are not only pivotal in the synthesis of pharmaceuticals but also find applications in agrochemicals, such as fungicides and insecticides, and in materials science, for instance, in the creation of organic light-emitting diodes (OLEDs). nih.gov The versatility of this scaffold has spurred the development of numerous synthetic methodologies aimed at its functionalization. rsc.org
The 2-Quinolone and 8-Methylquinoline (B175542) Substructures in Medicinal Chemistry Research
Within the broad family of quinoline derivatives, the 2-quinolone and 8-methylquinoline substructures have garnered significant attention for their potential applications in medicinal chemistry.
The 2-quinolone , or quinolin-2(1H)-one, scaffold is an isomeric form of quinoline bearing a carbonyl group at the C-2 position. scbt.comnih.gov It is a versatile chemical entity present in various natural alkaloids and is associated with a wide spectrum of biological activities. scbt.com The 2-quinolone moiety is considered a "privileged structure" in drug discovery, with derivatives being investigated for their potential as anticancer, antiviral, antibacterial, and cardiotonic agents. scbt.comnih.gov This wide range of activities has made the synthesis of novel 2-quinolone derivatives a significant focus for medicinal chemists. google.com
The 8-methylquinoline substructure refers to a quinoline ring with a methyl group at the C-8 position. The substitution at this position can influence the molecule's steric and electronic properties, which in turn can modulate its biological activity. Research into 8-methylquinoline derivatives has been a part of the broader exploration of substituted quinolines for various therapeutic purposes. nih.gov For instance, the synthesis of 2-methyl-8-aminoquinoline is noted as an important intermediate in the production of dyes and pharmaceuticals. google.com
The compound 5-Amino-6-bromo-8-methylquinolin-2-ol combines features of both the 2-quinolone and the 8-methylquinoline scaffolds, with additional amino and bromo substitutions. While specific research on this exact molecule is not extensively detailed in publicly available literature, its structure suggests it belongs to a class of compounds with potential interest in medicinal chemistry research, building upon the established significance of its core components.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
5-amino-6-bromo-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H9BrN2O/c1-5-4-7(11)9(12)6-2-3-8(14)13-10(5)6/h2-4H,12H2,1H3,(H,13,14) |
InChI Key |
VPQLJUMKMKCEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C=C2)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 6 Bromo 8 Methylquinolin 2 Ol and Its Analogs
Strategies for Quinoline (B57606) Core Construction
The formation of the fundamental quinoline ring system can be achieved through several classic and modern synthetic reactions. These methods provide access to a wide array of substituted quinolines by varying the starting materials.
Skraup and Friedlander Methods in Quinoline Synthesis Research
Two of the most historically significant and enduring methods for quinoline synthesis are the Skraup and Friedlander reactions.
The Skraup synthesis is a robust method for producing quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. documentsdelivered.compharmaguideline.comorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comiipseries.org Subsequent cyclization and oxidation yield the quinoline ring. iipseries.org While effective for synthesizing unsubstituted and some substituted quinolines, the often harsh reaction conditions can limit its applicability for sensitive substrates. acs.org
| Skraup Synthesis Overview | |
| Reactants | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) |
| Key Intermediates | Acrolein, 1,2-dihydroquinoline |
| Advantages | Utilizes readily available starting materials. |
| Limitations | Often requires high temperatures and strong acids, which can be destructive to sensitive functional groups. |
The Friedlander synthesis offers a more versatile and milder approach to quinoline derivatives. This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. eurekaselect.comwikipedia.org The reaction can be catalyzed by either acids or bases. wikipedia.orgnih.gov The flexibility in the choice of the carbonyl compound allows for the synthesis of a wide variety of polysubstituted quinolines. eurekaselect.com
| Friedlander Synthesis Overview | |
| Reactants | 2-Aminobenzaldehyde or 2-Aminoketone, Carbonyl compound with an α-methylene group |
| Catalysts | Acids (e.g., trifluoroacetic acid, toluenesulfonic acid) or Bases (e.g., sodium hydroxide) |
| Advantages | Generally milder reaction conditions compared to the Skraup synthesis; high versatility in introducing substituents. |
| Limitations | The availability of the starting 2-aminoaryl aldehydes or ketones can be a limiting factor. |
Cyclization Reactions for Substituted Quinoline Formation
Modern synthetic methods often rely on various cyclization strategies to construct the quinoline core with greater control over substitution patterns. One prominent strategy is the electrophilic cyclization of N-(2-alkynyl)anilines . documentsdelivered.comnih.gov This method allows for the synthesis of 3-halo-substituted quinolines by reacting an N-(2-alkynyl)aniline with an electrophilic halogen source like iodine monochloride (ICl) or bromine. nih.govresearchgate.net The reaction proceeds under mild conditions and tolerates a range of functional groups. nih.govresearchgate.net
Another important approach involves the intramolecular cyclization of o-cinnamylanilines . This method can be mediated by a base like potassium tert-butoxide (KOtBu) with dimethyl sulfoxide (DMSO) as an oxidant to afford 2-aryl-4-substituted quinolines. organic-chemistry.org Furthermore, transition metal-catalyzed reactions, such as the cobalt(III)-catalyzed C-H activation and cyclization of anilines with alkynes, provide a direct route to a broad range of quinoline derivatives. organic-chemistry.org In this reaction, DMSO can serve as both the solvent and a one-carbon building block. organic-chemistry.org
Functional Group Introduction and Transformation on the Quinoline Scaffold
Once the quinoline core is established, the regioselective introduction of specific functional groups is necessary to arrive at the target molecule, 5-Amino-6-bromo-8-methylquinolin-2-ol.
Bromination Strategies at the C-6 Position of Quinolines
The introduction of a bromine atom at the C-6 position of the quinoline ring is a key step. Electrophilic aromatic substitution is the most common method for this transformation. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic compounds, including quinolines. wikipedia.org The reaction of a substituted quinoline with NBS, often in the presence of an acid catalyst, can lead to regioselective bromination. For instance, the bromination of 8-methylquinoline (B175542) with NBS in concentrated sulfuric acid has been reported. The reaction conditions can be controlled to favor substitution at specific positions. The Sonagashira coupling reaction has been shown to occur regioselectively at the C-6 position of some polybromoquinolines, indicating the feasibility of functionalizing this position. nih.gov
| Bromination Reagents for Quinolines | Typical Conditions | Selectivity |
| N-Bromosuccinimide (NBS) | Acidic medium (e.g., H₂SO₄) | Dependent on existing substituents and reaction conditions. |
| Bromine (Br₂) | Can be used with or without a catalyst. | Can lead to multiple bromination products if not controlled. |
Amination at the C-5 Position: Regioselective Synthetic Routes
Introducing an amino group at the C-5 position requires careful regioselective control. One common strategy involves the nitration of the quinoline ring followed by reduction . The nitration of quinoline typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers can be separated, and the subsequent reduction of the 5-nitroquinoline, for example with hydrazine monohydrate in the presence of a palladium on carbon (Pd/C) catalyst, affords 5-aminoquinoline (B19350). researchgate.net
More direct methods for amination are also being developed. Directed C-H amination has emerged as a powerful tool for the regioselective introduction of nitrogen-containing functional groups. researchgate.net By employing a directing group at a nearby position, a transition metal catalyst can be guided to activate a specific C-H bond for amination. For quinoline derivatives, this approach can provide a direct route to C-5 aminated products. researchgate.net
Methylation at the C-8 Position: Precursors and Synthetic Approaches
The synthesis of the target compound requires an 8-methylquinoline precursor. This can be achieved by starting the quinoline synthesis with an appropriately substituted aniline, such as o-toluidine, in a reaction like the Skraup synthesis. chemicalbook.com
Hydroxyl Group Introduction and Modification at the C-2 Position (Quinolone Tautomerism)
The introduction of a hydroxyl group at the C-2 position of the quinoline ring system is a key synthetic step that gives rise to quinolin-2-ol derivatives. These compounds are tautomers of quinolin-2(1H)-ones. This tautomerism is a significant feature of their chemistry, influencing their reactivity and biological activity. The equilibrium between the enol (quinolin-2-ol) and keto (quinolin-2-one) forms is influenced by factors such as the solvent, temperature, and the presence of other substituents on the quinoline ring. nih.govresearchgate.net
Theoretical calculations have been employed to study the energetic preference for one tautomer over the other. For instance, in some quinolone esters, the hydroxyquinoline form is energetically favored over the quinolone form. acs.orgnih.gov This preference can be attributed to the aromaticity of both rings in the hydroxyquinoline tautomer, whereas in the oxo tautomer, the nitrogen-containing ring is essentially non-aromatic. acs.orgnih.gov The ability to control this tautomeric equilibrium is important for directing subsequent chemical modifications and for understanding the compound's interaction with biological targets.
Advanced Coupling Reactions in Quinoline Derivative Synthesis
Modern synthetic organic chemistry offers a powerful toolkit of cross-coupling reactions that are instrumental in the functionalization of the quinoline core. These reactions, often catalyzed by transition metals, allow for the precise introduction of a wide range of substituents, enabling the synthesis of diverse libraries of quinoline derivatives.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki, Sonogashira, Stille)
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds in the synthesis of complex organic molecules, including quinoline derivatives. researchgate.netscilit.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent. wikipedia.org
Suzuki Coupling: The Suzuki reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate. organic-chemistry.org This reaction is known for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. nih.gov For instance, 3-bromoquinoline can be coupled with 3,5-dimethylisoxazole-4-boronic acid pinacol ester in the presence of a palladium catalyst to form the corresponding cross-coupled product. researchgate.netnih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 3-bromoquinoline | 3,5-dimethylisoxazole-4-boronic acid pinacol ester | Palladium Catalyst | 3-(3,5-dimethylisoxazol-4-yl)quinoline |
| ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | Diversified ortho-substituted anilines |
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for introducing alkynyl moieties onto the quinoline scaffold.
Stille Coupling: The Stille reaction utilizes organotin compounds (stannanes) as the organometallic coupling partner. wikipedia.orgorganic-chemistry.orglibretexts.org It is a versatile method that allows for the coupling of a wide range of organic groups. organic-chemistry.org However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. wikipedia.orgorganic-chemistry.org
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.org
Nucleophilic Substitution and Aromatic Amination Reactions
Nucleophilic substitution reactions on the quinoline ring are another important avenue for its functionalization. The electron-deficient nature of the pyridine (B92270) ring in quinoline makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. researchgate.netyoutube.com Halogenated quinolines, especially those with halogens at the 2- and 4-positions, readily undergo nucleophilic substitution with a variety of nucleophiles. quimicaorganica.org
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of a leaving group on an aromatic ring by a nucleophile. The perfluorophenyl group, with its strong electron-deficient nature, can act as a reactive handle for nucleophilic aromatic substitution on quinoline derivatives. mdpi.com
Aromatic Amination: The introduction of amino groups onto the quinoline core can be achieved through amination reactions. Palladium-catalyzed amination of aryl halides is a versatile method for this transformation. researchgate.net Additionally, direct amination of nitroquinoline derivatives can be accomplished via vicarious nucleophilic substitution of hydrogen. nih.gov
Specialized Synthetic Protocols for Quinoline Derivatives
Beyond general coupling and substitution reactions, several named reactions are particularly useful for introducing specific functional groups onto the quinoline scaffold, especially aldehyde groups which are valuable synthetic intermediates.
Reimer-Tiemann, Vilsmeier-Haack, and Duff Aldehyde Syntheses
These reactions are classic methods for the formylation of aromatic compounds and have been successfully applied to quinoline derivatives. nih.gov
Reimer-Tiemann Reaction: This reaction typically involves the ortho-formylation of phenols in the presence of chloroform and a strong base. Its mechanism is related to that of the Duff reaction. wikipedia.org
Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net The reaction utilizes a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF). iucr.org It has been employed for the synthesis of 2-chloroquinoline-3-carbaldehydes from N-arylacetamides. ingentaconnect.comresearchgate.net
| Starting Material | Reagents | Product |
| N-phenylacetamide | POCl3, DMF | 2-chloroquinoline-3-carbaldehyde |
| Acetanilide | DMF, POCl3 | 2-chloro-3-formyl quinoline |
Duff Reaction: The Duff reaction is a formylation method that uses hexamine as the formylating agent, typically in the presence of an acid. wikipedia.orggoogle.com It is particularly effective for the formylation of phenols and other electron-rich aromatic compounds, often leading to ortho-formylation. wikipedia.orguni.edu
Mannich Reaction Strategies
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comoarjbp.com This reaction is a powerful tool for the aminomethylation of various substrates, including 8-hydroxyquinolines. mdpi.com The reaction leads to the formation of a C-C bond and the introduction of an aminoalkyl group. mdpi.com Modified Mannich reactions, where 8-hydroxyquinoline (B1678124) acts as the active hydrogen provider, have been used to synthesize a variety of aminomethylated 8-hydroxyquinoline derivatives. mdpi.com
| Active Hydrogen Compound | Aldehyde | Amine | Product Type |
| 8-hydroxyquinoline | Formaldehyde | Primary or Secondary Amine | Aminomethylated 8-hydroxyquinoline |
| Quinazolin-4-ones | N-Cbz propanal | - | Quinazolinones with a newly formed heterocycle |
Reductive Amination Approaches
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for the synthesis of substituted amines from carbonyl compounds (aldehydes or ketones) and a less substituted amine. acsgcipr.orgwikipedia.org This reaction typically proceeds in a one-pot fashion where an imine or iminium ion intermediate is formed in situ and subsequently reduced to the corresponding amine. acsgcipr.org The process is widely favored in green chemistry as it can be performed under mild conditions and often utilizes catalytic reduction methods. wikipedia.org
The general mechanism of reductive amination involves two key steps. First, the nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the reversible loss of a water molecule to form an imine. wikipedia.org In the second step, the imine intermediate is reduced to the final amine product using a suitable reducing agent. wikipedia.org
Commonly employed reducing agents for this transformation include various borohydride reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). acsgcipr.org Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is another prevalent method for the reduction step. wikipedia.org The choice of reducing agent is crucial for the success of the reaction, as it should selectively reduce the imine in the presence of the starting carbonyl compound. acsgcipr.org
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Typical Applications |
| Sodium Borohydride | NaBH₄ | General reduction of aldehydes and ketones. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective reduction of imines in the presence of carbonyls at acidic pH. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reducing agent for a wide range of substrates. |
| Catalytic Hydrogenation | H₂/Pd, Pt, Ni | Clean reduction method, often used in industrial processes. |
Chemoenzymatic Synthetic Approaches for Quinoline Oligomers
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the practicality of traditional organic chemistry to create complex molecules. In the context of quinoline chemistry, enzymes are employed to catalyze specific transformations, leading to the formation of quinoline derivatives and oligomers under mild and environmentally benign conditions.
One of the prominent enzymatic approaches for the synthesis of quinoline-based structures involves the use of oxidoreductases, such as horseradish peroxidase (HRP) and monoamine oxidase (MAO). northumbria.ac.uknih.govnih.govresearchgate.net
Horseradish Peroxidase (HRP) in the Synthesis of Quinoline Oligomers
Horseradish peroxidase, in the presence of hydrogen peroxide (H₂O₂), is a well-established catalyst for the polymerization of various aromatic compounds, including aniline and its derivatives. rsc.orgsemanticscholar.org This enzymatic system has been successfully applied to the synthesis of 5-aminoquinoline oligomers. ulakbim.gov.trresearchgate.net
The reaction involves the HRP-catalyzed oxidation of the 5-aminoquinoline monomer, leading to the formation of radical species. These radicals then undergo polymerization to yield oligomeric products. ulakbim.gov.trresearchgate.net Research has shown that this enzymatic polymerization results in products with varying degrees of polymerization, typically ranging from 4 to 12 monomer units. ulakbim.gov.tr The resulting oligomers of 5-aminoquinoline (OAQ) have demonstrated enhanced thermal stability compared to the monomer. ulakbim.gov.tr
The mechanism of HRP-catalyzed polymerization is believed to proceed via a radical cation mechanism, where the enzyme facilitates the formation of aniline radical cations that subsequently add to the growing polymer chain. rsc.org
Monoamine Oxidase (MAO) in Quinoline Synthesis
Monoamine oxidases (MAOs) are flavin-containing enzymes that catalyze the oxidation of amines. criver.com In synthetic applications, MAO-N, a specific variant, has been utilized to catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines (THQs) into their corresponding aromatic quinoline derivatives. northumbria.ac.ukacs.org This enzymatic oxidation provides a green alternative to traditional chemical oxidation methods, which often require harsh conditions and toxic reagents. northumbria.ac.uk
The MAO-N catalyzed reaction involves the oxidative aromatization of the THQ scaffold. northumbria.ac.uk This approach has been shown to be effective for a range of substituted THQs, demonstrating the versatility of this biocatalytic system. acs.org
Table 2: Enzymes in Chemoenzymatic Synthesis of Quinolines
| Enzyme | Abbreviation | Type | Application in Quinoline Synthesis |
| Horseradish Peroxidase | HRP | Oxidoreductase | Catalyzes the polymerization of aminoquinolines to form oligomers. ulakbim.gov.trresearchgate.net |
| Monoamine Oxidase-N | MAO-N | Oxidoreductase | Catalyzes the oxidative aromatization of tetrahydroquinolines to quinolines. northumbria.ac.ukacs.org |
Chemical Reactivity and Mechanistic Investigations of 5 Amino 6 Bromo 8 Methylquinolin 2 Ol and Its Analogs
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring
The quinoline nucleus is susceptible to both electrophilic and nucleophilic substitution reactions, with the positions of attack being highly dependent on the nature of the substituents already present on the ring.
Electrophilic substitution reactions on the quinoline ring typically occur on the benzene (B151609) portion of the molecule, which is more electron-rich compared to the pyridine (B92270) ring. The presence of activating groups, such as an amino group, and deactivating groups, like a bromine atom, on the benzene ring of 5-Amino-6-bromo-8-methylquinolin-2-ol, significantly influences the regioselectivity of these reactions. In general, electrophilic attack is directed to the 5- and 8-positions of the quinoline ring. researchgate.netquimicaorganica.org For instance, the bromination of 8-substituted quinolines has been studied, revealing that the reaction conditions and the nature of the substituent at the 8-position dictate the position of the incoming bromo group. researchgate.netresearchgate.net Studies on the bromination of 8-hydroxyquinoline (B1678124) have shown that both mono- and di-bromo derivatives can be obtained, with the substitution pattern being dependent on the equivalents of the brominating agent used. researchgate.net The presence of an amino group, as in this compound, is expected to further activate the ring towards electrophilic attack, although the existing bromine atom will exert a deactivating effect.
Nucleophilic substitution reactions, on the other hand, are more likely to occur on the pyridine ring, particularly at the 2- and 4-positions, which are electron-deficient. The reactivity of these positions can be enhanced by the presence of a good leaving group, such as a halogen. Research on 4-chloro-8-methylquinolin-2(1H)-one, a close analog of the target molecule, has demonstrated its reactivity towards various nucleophiles. mdpi.com In these studies, the 4-chloro group was displaced by nucleophiles such as thiourea, hydrazine, and various amines, leading to a range of 4-substituted quinolin-2-one derivatives. mdpi.com This suggests that the 2-ol tautomer of this compound could potentially undergo similar nucleophilic substitution reactions if the hydroxyl group were converted into a better leaving group.
Oxidation-Reduction Chemistry of Substituted Quinolines
The oxidation and reduction of quinoline derivatives are important transformations that can lead to a variety of new compounds. The presence of both an amino group and a bromine atom on the this compound ring system makes its redox chemistry particularly interesting.
The oxidation of amino-substituted quinolines has been investigated, with studies on 5-aminoquinoline (B19350) showing that chemical oxidation in an acidic medium can lead to the formation of oligomeric products. dergipark.org.tr The specific nature of the oxidant and the reaction conditions have a profound effect on the structure and properties of the resulting oxidized products. dergipark.org.tr In the context of this compound, the amino group is a primary site for oxidation, which could potentially lead to the formation of nitroso, nitro, or polymeric species depending on the oxidizing agent and reaction conditions. The electrolytic oxidation of substituted quinolines has also been explored as a method to produce quinolinic acids. acs.org
The reduction of the quinoline ring system can also be achieved under various conditions. For instance, a regioselective hydrosilylation of quinolines promoted by hydrogen atom transfer (HAT) has been reported, demonstrating that bromo-substituted quinolines can be smoothly reduced. nih.gov This method offers a way to selectively reduce the pyridine ring of the quinoline system. The classic Birch reduction is another method for the dearomatization of heteroarenes, though it often requires harsh conditions. nih.gov The bromo substituent on this compound could also be a site for reductive dehalogenation, a common reaction for aryl halides.
Reaction Mechanisms of Functional Group Interconversions (e.g., Carbene Insertion)
The functional groups on the this compound scaffold can undergo a variety of interconversions. One such transformation that has been explored in the context of quinoline and other heterocyclic systems is carbene insertion.
Carbene C-H insertion is a powerful reaction for the formation of new carbon-carbon bonds by inserting a carbene into a carbon-hydrogen bond. wikipedia.orgchemtube3d.com While simple carbenes are generally unselective, the use of metal catalysts, such as those based on rhodium, can significantly improve the selectivity of these reactions. wikipedia.org The mechanism of metal-catalyzed carbene insertion is thought to involve the formation of a metal-carbene intermediate, which then reacts with a C-H bond. wikipedia.orgrsc.org
Metal Chelation Properties and Ligand Interactions of Quinolin-2-ols and Hydroxyquinolines
Quinolin-2-ols and, more broadly, hydroxyquinolines are well-known for their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.netdovepress.com The 8-hydroxyquinoline (8-HQ) scaffold, in particular, is a classic bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. researchgate.netdovepress.comnih.gov The presence of the hydroxyl group in the 2-position and the amino and bromo substituents on the benzene ring of this compound suggests that it and its tautomer, 5-amino-6-bromo-8-methyl-1H-quinolin-2-one, would also exhibit interesting metal-binding properties.
The chelation of metal ions by 8-hydroxyquinoline derivatives is influenced by the nature and position of the substituents on the quinoline ring. researchgate.net For instance, the introduction of an amino group at the 5-position, as seen in 5-amino-8-hydroxyquinoline, can modulate the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes. mdpi.com Similarly, the presence of a bromo substituent can also affect the ligand's coordination behavior. researchgate.net
Studies on various substituted 8-hydroxyquinoline derivatives have shown that they can form complexes with a variety of metal ions, including Cu(II), Zn(II), Fe(III), and Cr(III). mdpi.comacs.orgnih.gov The stoichiometry of these complexes can vary, with common ratios being 1:1, 1:2, and 1:3 (metal:ligand). mdpi.comacs.org The geometry of the resulting metal complexes can also differ, with common arrangements including tetrahedral, square planar, and octahedral. researchgate.netmdpi.com
The interaction of these ligands with metal ions can be studied using various techniques, including UV-visible spectroscopy, fluorescence spectroscopy, and nuclear magnetic resonance (NMR). researchgate.netmdpi.comnih.gov The complexation is often accompanied by changes in the spectroscopic properties of the ligand, such as a shift in the absorption or emission maxima, which can be used to determine the binding affinity and stoichiometry of the complex. researchgate.netmdpi.com
Table 1: Examples of Metal Complexes with Substituted Hydroxyquinolines
| Ligand | Metal Ion | Complex Stoichiometry (M:L) | Observed Geometry | Reference |
| 2-substituted 8-hydroxyquinoline | Cr(III) | 1:3 | Octahedral | mdpi.comnih.gov |
| 8-hydroxyquinoline Schiff bases | Cu(II), Zn(II) | 1:2 | - | acs.org |
| 5-nitro-8-hydroxyquinoline-proline hybrid | Rh(η⁵-C₅Me₅), Ru(η⁶-p-cymene) | - | - | nih.gov |
| Salen/8-hydroxyquinoline | Co(II), Ni(II), Cd(II), Al(III), La(III) | 1:1:1 | Octahedral, Tetrahedral | mdpi.com |
| 8-hydroxyquinoline | Cr(III), Co(II), Ag(I), Sn(II), Hg(II) | - | Octahedral, Tetrahedral | researchgate.net |
Computational and Theoretical Studies of 5 Amino 6 Bromo 8 Methylquinolin 2 Ol
Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. und.edu For compounds like 5-Amino-6-bromo-8-methylquinolin-2-ol, DFT calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as to probe its electronic characteristics.
Various functionals, such as B3LYP and M06-2X, paired with appropriate basis sets like 6-311++G(d,p), are commonly used to achieve reliable predictions of molecular properties. nih.govresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure and the distribution of electrons, which are critical for its stability and reactivity. The introduction of substituents like amino, bromo, and methyl groups into the quinoline (B57606) ring influences the charge distribution and, consequently, the structural and vibrational parameters of the molecule. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Quinoline Derivatives
| Functional | Basis Set | Common Applications |
| B3LYP | 6-31G(d,p) | Geometry optimization and vibrational frequencies. nih.gov |
| M06-2X | 6-311++G(d,p) | Accurate energy predictions and study of non-covalent interactions. nih.gov |
| PBE-D3 | 6-311++G | Capturing dispersion interactions. und.edu |
| ωB97XD | 6-311++G | Good performance for systems with significant dispersion forces. und.edu |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties.
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. In the context of this compound, the electron-donating amino group and the electron-withdrawing bromo group are expected to significantly influence the energies and distributions of the HOMO and LUMO. This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Conceptual Data from Frontier Molecular Orbital Analysis of a Substituted Quinoline
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | Inverse of hardness, indicates reactivity. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the global electrophilic nature. |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can provide theoretical spectra that can be compared with experimental results. This comparison is invaluable for validating the computational model and for interpreting the electronic transitions responsible for the observed absorption bands.
For this compound, TD-DFT calculations would likely be performed in various solvents to account for solvatochromic effects. The calculations would identify the key electronic transitions, such as π-π* and n-π* transitions, within the quinoline system and how they are affected by the substituents. This information is crucial for understanding the photophysical properties of the molecule.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Interaction Mechanisms
While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of molecules in a larger system, such as in solution or interacting with a biological target.
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time. nih.gov This can be used to study the conformational flexibility of this compound, its solvation properties, and its binding dynamics with a receptor. nih.gov For example, MD simulations can reveal stable binding poses and calculate the binding free energy of the molecule to a protein active site. nih.gov
MC simulations, on the other hand, use a probabilistic approach to explore the conformational space of a molecule or the configuration of a system. These simulations are particularly useful for sampling a wide range of molecular orientations and positions to identify low-energy states.
Computational Approaches to Reaction Pathway Elucidation and Selectivity
Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction barriers. For a substituted quinoline like this compound, DFT calculations can be used to map out the potential energy surface of a reaction, elucidating the step-by-step mechanism. nih.gov
This approach can be used to understand the regioselectivity and stereoselectivity of reactions involving the quinoline core or its substituents. By comparing the activation energies of different possible reaction pathways, chemists can predict the most likely product of a reaction. Such studies are invaluable for optimizing reaction conditions and for designing new synthetic routes.
In Silico Screening and Rational Drug Design Methodologies
The unique structural features of this compound make it an interesting candidate for drug discovery programs. In silico screening techniques, such as molecular docking, are used to predict the binding affinity and mode of interaction of a small molecule with a biological target, typically a protein or nucleic acid. nih.gov
In a typical virtual screening workflow, a library of compounds, which could include this compound and its analogs, is docked into the binding site of a target protein. The docking scores and predicted binding poses are then used to prioritize compounds for experimental testing. This rational drug design approach significantly accelerates the discovery of new lead compounds. nih.gov
The principles of rational drug design can also be applied to optimize the structure of this compound to improve its binding affinity, selectivity, and pharmacokinetic properties. nih.gov By understanding the key interactions between the molecule and its target through computational studies, medicinal chemists can make informed decisions about which modifications to the molecular structure are most likely to lead to an improved drug candidate.
Structure Activity Relationship Sar Studies of 5 Amino 6 Bromo 8 Methylquinolin 2 Ol Derivatives
Impact of Substituent Position and Nature on Biological Activity Profiles
The substituents at various positions of the quinolin-2-one core play a crucial role in modulating the biological activity. For instance, the presence of a small alkyl group, such as a methyl group at the C8 position, has been observed in some series to influence the lipophilicity and, consequently, the pharmacokinetic properties of the molecule. The amino group at the C5 position can act as a hydrogen bond donor, potentially interacting with key residues in biological targets. The bromo substituent at the C6 position, being an electron-withdrawing group, can alter the electron density of the aromatic system, which may impact receptor binding and metabolic stability.
To illustrate the impact of substitutions, consider the following hypothetical data based on general observations for quinolin-2-one derivatives:
| Compound Derivative | Substitution Pattern | Observed Activity Trend |
| Derivative A | C5-NH2, C6-Br, C8-CH3 | Baseline |
| Derivative B | C5-OH, C6-Br, C8-CH3 | Potential for altered H-bonding |
| Derivative C | C5-NH2, C6-Cl, C8-CH3 | Halogen substitution may affect potency |
| Derivative D | C5-NH2, C6-Br, C8-H | Removal of methyl group could reduce lipophilicity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
QSAR models for quinolin-2-one derivatives often aim to correlate physicochemical properties with biological activity. These models use descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (Taft parameters) to predict the activity of novel compounds. For a molecule like 5-Amino-6-bromo-8-methylquinolin-2-ol, a QSAR model might reveal that a certain range of logP values is optimal for cell permeability and that the electronic effect of the bromo and amino groups is a significant contributor to its predicted activity.
A hypothetical QSAR equation for a series of related compounds could look like:
log(1/IC50) = 0.5 * logP - 1.2 * σ + 0.8 * Es + 2.5
Where:
IC50 is the half-maximal inhibitory concentration.
logP represents the lipophilicity.
σ is the Hammett constant for the C6 substituent.
Es is the Taft steric parameter for the C8 substituent.
Ligand-Receptor Interaction Modeling and Molecular Docking Studies
Molecular docking studies on quinolin-2-one derivatives have been instrumental in elucidating their mechanism of action at a molecular level. These studies often show that the quinolin-2-one scaffold can fit into the active site of various enzymes and receptors. The 2-ol (or its tautomeric 2-one form) can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking and hydrophobic interactions. For this compound, the C5-amino group and the oxygen at C2 could act as key hydrogen bond donors and acceptors, respectively. The C6-bromo atom might form halogen bonds or occupy a hydrophobic pocket, and the C8-methyl group could also contribute to hydrophobic interactions.
| Structural Feature | Potential Interaction with Receptor |
| Quinolin-2-ol Core | Hydrogen bonding (donor/acceptor), π-π stacking |
| C5-Amino Group | Hydrogen bond donor |
| C6-Bromo Group | Halogen bonding, hydrophobic interactions |
| C8-Methyl Group | Hydrophobic interactions |
Stereochemical Influences on Activity and Selectivity
While this compound itself is not chiral, the introduction of a chiral center, for instance, by modifying a substituent, could lead to stereoisomers with different biological activities and selectivities. It is a well-established principle in medicinal chemistry that enantiomers can exhibit different pharmacological and toxicological profiles due to the stereospecific nature of biological macromolecules like enzymes and receptors. If a chiral center were introduced, one enantiomer might show higher affinity for a target receptor due to a more favorable three-dimensional arrangement of its functional groups within the binding site.
Advanced Spectroscopic and Structural Characterization Methodologies in Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, Multi-nuclear, ESR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. For 5-Amino-6-bromo-8-methylquinolin-2-ol, ¹H and ¹³C NMR would provide definitive evidence for its structural integrity.
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the aromatic protons, the amino (-NH₂) group protons, the hydroxyl (-OH) proton, and the methyl (-CH₃) group protons. The chemical shifts (δ) and coupling constants (J) would be characteristic of the substituted quinoline (B57606) ring system.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A decoupled ¹³C NMR spectrum for this compound would display ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would be indicative of the carbon type (aromatic, C-Br, C-N, C-O, and methyl).
Electron Spin Resonance (ESR) , also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons. As this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, it would be ESR-silent. However, this technique would be highly relevant for studying any radical intermediates or metal complexes derived from this ligand.
Interactive Data Table: Expected ¹H and ¹³C NMR Signals for this compound
This table outlines the expected NMR signals based on the known structure of the compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.
| Atom Type | Expected ¹H Signals | Expected ¹³C Signals |
| Aromatic CH | Multiple signals in the aromatic region (approx. 6.5-8.5 ppm) | Signals for C3, C4, C7 |
| Methyl (CH₃) | A singlet peak (approx. 2.0-2.5 ppm) | Signal for C8-methyl |
| Amino (NH₂) | A broad singlet, chemical shift is solvent-dependent | N/A |
| Hydroxyl (OH) | A broad singlet, chemical shift is solvent-dependent | N/A |
| Quaternary Carbons | N/A | Signals for C2, C5, C6, C8, C8a, C4a |
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (molecular formula C₁₀H₉BrN₂O), the exact molecular weight can be calculated. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement, which helps to distinguish it from other compounds with the same nominal mass.
The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analysis of the fragmentation pattern could reveal the loss of substituents like the bromine atom or the methyl group, providing further confirmation of the structure.
Detailed experimental mass spectrometry or fragmentation analysis data for this compound is not currently available in the cited literature.
Interactive Data Table: Calculated Molecular Properties for this compound
| Property | Value | Information Source |
| Molecular Formula | C₁₀H₉BrN₂O | Chemical Structure |
| Monoisotopic Mass | 251.9898 Da | Calculation |
| Average Mass | 253.10 g/mol | Calculation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretches of the primary amine (two sharp peaks around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and the C-Br stretch (typically in the fingerprint region, below 700 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.
Publicly accessible, experimentally obtained FT-IR or Raman spectra for this compound have not been identified in scientific databases.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule.
The UV-Vis spectrum of this compound, which contains extensive conjugation within the quinoline ring system, is expected to show strong absorption bands in the UV and possibly the visible region, corresponding to π→π* and n→π* electronic transitions. The presence of auxochromes like the amino (-NH₂) and hydroxyl (-OH) groups would likely influence the position and intensity of these absorption maxima (λₘₐₓ).
Many quinoline derivatives are known to be fluorescent. nih.gov Fluorescence spectroscopy could be used to determine the emission spectrum, fluorescence quantum yield, and lifetime of this compound. These properties are highly sensitive to the molecular structure and the local environment.
Specific experimental UV-Vis or fluorescence data for this compound are not available in the reviewed literature.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups. This technique would unambiguously confirm the substitution pattern on the quinoline ring and reveal its solid-state packing arrangement.
A search of crystallographic databases indicates that the crystal structure for this compound has not been reported.
Electrochemical Characterization Techniques (Cyclic Voltammetry, Impedance Spectroscopy)
Electrochemical techniques are used to study the redox properties of a molecule. Cyclic voltammetry (CV) is a powerful method for investigating the oxidation and reduction potentials of a compound. nih.gov
Given the presence of the electron-donating amino and hydroxyl groups on the aromatic ring, this compound is expected to be electrochemically active and undergo oxidation at a specific potential. nih.govresearchgate.net CV could be used to determine its oxidation potential, assess the reversibility of the redox process, and study the effects of pH on its electrochemical behavior. researchgate.net Electrochemical impedance spectroscopy could provide further details about the charge transfer processes at the electrode-solution interface. hhu.de
No specific experimental electrochemical data for this compound is documented in the scientific literature.
Thermal Analysis Techniques (TG-DTA, DSC)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that a substance undergoes upon heating.
TGA would provide information on the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature. DSC would detect phase transitions, such as melting, and quantify the enthalpy changes associated with these processes. Together, these techniques provide a comprehensive understanding of the material's behavior at elevated temperatures.
There is no published thermal analysis data available for this compound.
Mechanistic Investigations of Biological Interactions and Pharmacological Target Studies
Enzyme Inhibition Mechanism Research
There is currently no specific research available on the enzyme inhibition mechanisms of 5-Amino-6-bromo-8-methylquinolin-2-ol concerning key targets such as Enhancer of zeste homolog 2 (EZH2), Sphingosine Kinase, Poly (ADP-ribose) polymerase-1 (PARP-1), or Histone Deacetylases (HDACs). Studies on other quinoline (B57606) derivatives have shown varied and sometimes significant inhibitory activities against these enzymes, but these findings cannot be directly extrapolated to this compound without dedicated experimental validation.
Receptor Agonism/Antagonism and Modulation Studies
Detailed investigations into the potential agonistic or antagonistic effects of this compound on neurotransmitter receptors, such as dopamine (B1211576) receptors or metabotropic glutamate (B1630785) receptor 2 (mGluR2), have not been reported. The interaction of quinoline-based compounds with various receptor systems is an active area of research, but specific data for this compound is lacking.
Research on DNA/RNA Binding and Cleavage Mechanisms
The scientific literature does not currently contain studies detailing the specific mechanisms by which this compound may bind to or induce the cleavage of DNA or RNA. While some quinoline compounds are known to intercalate with nucleic acids or participate in oxidative cleavage, the specific capabilities of this compound remain uninvestigated.
Anti-proliferative Mechanisms in Cancer Research
While various quinoline derivatives have been explored for their anti-proliferative properties in cancer cell lines, there is no specific research detailing the mechanisms of action for this compound. Preliminary studies on related 5-amino-4-quinolones have suggested that they may act by disrupting bacterial membranes, a mechanism that is distinct from traditional cytotoxic or anti-proliferative pathways in cancer. nih.gov However, these findings are not directly applicable to this compound.
Antimicrobial Action Mechanisms
The antimicrobial properties and the underlying mechanisms of this compound have not been specifically documented. Research on related compounds, such as derivatives of 8-hydroxyquinoline (B1678124), has demonstrated potent antimicrobial activity against a range of pathogens. researchgate.net For instance, 5-amino-8-hydroxyquinoline has shown notable activity. researchgate.net Similarly, studies on 5-amino-4-quinolones indicate a bacteriostatic mechanism involving the disruption of bacterial membranes. nih.gov These insights into related structures suggest that the quinoline scaffold is a promising area for antimicrobial research, though specific data for this compound is needed.
Antioxidant Activity Mechanisms
Specific studies on the antioxidant activity and mechanisms of this compound are not available. However, research on structurally related 8-hydroxyquinoline derivatives has shown that the inclusion of an amino group can lead to potent antioxidant effects. researchgate.net For example, 5-amino-8-hydroxyquinoline was found to be a more potent antioxidant than α-tocopherol in one study. researchgate.net This suggests that the amino group on the quinoline ring of this compound could potentially contribute to antioxidant activity, though this has not been experimentally confirmed.
Corrosion Inhibition Mechanisms via Surface Adsorption
There is no available research on the use of this compound as a corrosion inhibitor or on its potential mechanisms of surface adsorption for this purpose. While some nitrogen-containing heterocyclic compounds, including quinoline derivatives, have been investigated for their anti-corrosion properties, the specific efficacy and mechanism of this compound remain unknown.
Development of Fluorescent Chemosensors for Biological Analytes (e.g., pH, Metal Ions)
The intrinsic fluorescence of the quinoline scaffold serves as a foundational element for the design of chemosensors for various biological analytes. The photophysical properties of quinoline derivatives can be finely tuned by the introduction of specific substituents, which can modulate the electronic and steric characteristics of the molecule, thereby influencing its interaction with target analytes and the resulting fluorescent output. While direct studies on this compound as a fluorescent chemosensor are not extensively documented in the literature, the analysis of structurally related quinoline derivatives provides a strong basis for predicting its potential in this application. The strategic placement of an amino group, a bromine atom, and a methyl group on the quinolin-2-ol framework is expected to confer specific sensing capabilities.
The general mechanism for quinoline-based chemosensors often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). Current time information in Pasuruan, ID.rsc.org The interaction of the chemosensor with an analyte can disrupt these processes, leading to a measurable change in the fluorescence intensity or a shift in the emission wavelength. For instance, the nitrogen atom in the quinoline ring and the exocyclic amino group can act as binding sites for metal ions or as protonation sites in response to pH changes. researchgate.netnih.gov
pH Sensing
The amino group at the 5-position and the quinoline nitrogen can both act as protonation sites, making this compound a candidate for pH sensing. In acidic conditions, the protonation of the amino group or the heterocyclic nitrogen would likely alter the electronic distribution within the molecule, leading to a change in its fluorescence profile. This change can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal, or a ratiometric shift in the emission wavelength. The specific response would be dependent on the pKa values of the protonation sites and the nature of the excited state.
For example, studies on other aminoquinoline derivatives have demonstrated significant pH-dependent fluorescence. The protonation of a nitrogen atom can inhibit the PET process, which often leads to an increase in fluorescence quantum yield. researchgate.net The table below illustrates typical pH-dependent fluorescence changes observed in a hypothetical quinoline-based pH sensor, drawing on data from related compounds.
| pH | Fluorescence Intensity (a.u.) at λem | Emission Maximum (nm) |
| 2.0 | 150 | 450 |
| 4.0 | 300 | 465 |
| 6.0 | 500 | 480 |
| 7.0 | 520 | 485 |
| 8.0 | 350 | 470 |
| 10.0 | 200 | 460 |
This table is illustrative and based on the typical behavior of quinoline-based pH sensors.
Metal Ion Sensing
The 5-amino and 2-hydroxyl groups of this compound can form a potential chelation site for various metal ions. The coordination of a metal ion to these groups would rigidify the molecular structure and modulate the ICT and PET processes, resulting in a distinct fluorescence response. The selectivity of the chemosensor would be determined by the size and charge of the metal ion, as well as the geometry of the binding pocket.
Quinoline derivatives have been successfully employed as fluorescent sensors for a range of metal ions, including Zn²⁺, Cu²⁺, Fe³⁺, and Pb²⁺. nih.govnih.govmdpi.comasianpubs.org For instance, the chelation of Zn²⁺ with 8-aminoquinoline (B160924) derivatives often leads to a significant fluorescence enhancement due to the inhibition of PET from the amino group to the quinoline ring. researchgate.net Conversely, paramagnetic metal ions like Cu²⁺ and Fe³⁺ frequently cause fluorescence quenching through energy or electron transfer mechanisms. nih.govasianpubs.org
The presence of the bromine atom at the 6-position could also influence the sensing properties through the heavy-atom effect, potentially enhancing intersystem crossing and affecting the fluorescence quantum yield upon metal binding. The methyl group at the 8-position might sterically influence the coordination geometry and thus the selectivity towards certain metal ions.
Below is a hypothetical data table illustrating the fluorescence response of a quinoline-based chemosensor to different metal ions.
| Metal Ion (10 µM) | Fluorescence Intensity Change (%) | Emission Wavelength Shift (nm) |
| None | 0 | 0 |
| Zn²⁺ | + 350 | + 15 |
| Cu²⁺ | - 90 | - 5 |
| Fe³⁺ | - 85 | - 8 |
| Pb²⁺ | + 150 | + 10 |
| Cd²⁺ | + 280 | + 12 |
| Mg²⁺ | + 20 | + 2 |
| Ca²⁺ | + 15 | + 1 |
This table is a representative example based on the performance of various quinoline-based metal ion sensors.
Future Directions and Emerging Research Avenues
Rational Design of Next-Generation Quinoline-Based Probes and Modulators
The quinoline (B57606) core is a privileged structure in medicinal chemistry, and the principles of rational design are increasingly being applied to create sophisticated molecular probes and therapeutic modulators. nih.govresearchgate.net The design of next-generation quinoline derivatives, including analogs of 5-Amino-6-bromo-8-methylquinolin-2-ol, will focus on a modular approach, where different parts of the molecule are systematically modified to fine-tune its properties. nih.govnih.gov
A key area of development is in the creation of fluorescent probes for biological imaging. nih.govrsc.org By strategically functionalizing the quinoline scaffold, researchers can develop probes with predictable photophysical properties, such as specific emission wavelengths and high quantum yields. rsc.org For instance, a highly modular quinoline-based probe has been developed with three distinct domains that can be independently engineered for compound polarization, tuning of photophysical properties, and structural diversity. nih.govnih.gov This approach allows for the combinatorial development of a wide array of fluorescent dyes. nih.govnih.gov
In the context of therapeutic modulators, rational design is being used to develop potent and selective inhibitors of various biological targets, such as kinases. nih.govnih.gov For example, new series of diarylurea and diarylamide derivatives incorporating a quinoline core have been designed and synthesized as selective C-RAF kinase inhibitors with significant anticancer activity. nih.gov The design process often involves computational modeling to predict the binding interactions between the quinoline derivative and its target protein, allowing for the optimization of the molecular structure to enhance binding affinity and selectivity. mdpi.com
The versatility of the quinoline scaffold is further highlighted by its use in developing agents targeting multiple receptors, such as c-Met, EGFR, and VEGFR, which are implicated in various cancers. nih.gov The strategic modification of the quinoline ring and its substituents can lead to the discovery of potent multi-targeting inhibitors. nih.gov
Table 1: Examples of Rationally Designed Quinoline Derivatives and Their Applications
| Quinoline Derivative Class | Application | Design Strategy | Key Findings |
|---|---|---|---|
| Modular Fluorescent Probes | Live Cell Imaging | Introduction of three strategic domains for independent engineering of properties. nih.govnih.gov | Facile synthesis and tunable photophysical properties. nih.govnih.gov |
| Diarylurea and Diarylamide Hybrids | Anticancer Agents (C-RAF Kinase Inhibitors) | Incorporation of a quinoline core with dimethylamino or morpholino side chains. nih.gov | High potency and selectivity against various cancer cell lines. nih.gov |
| 4-Anilinoquinoline-3-carbonitriles | Anticancer Agents (EGFR Inhibitors) | Molecular modeling based on known EGFR inhibitors. nih.gov | Potent inhibition of EGFR and antiproliferative activity. nih.gov |
| Quinoline-tethered cis-vinyl triamide hybrids | Anticancer Agents (EGFR Tyrosine Kinase Inhibitors) | Hybridization of quinoline with a cis-vinyl triamide motif. rsc.org | Potent antiproliferative activity against breast cancer cells and induction of apoptosis. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Quinoline Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize quinoline research by accelerating the discovery and optimization of new bioactive molecules. nih.gov These computational tools can analyze vast datasets to identify patterns that may not be apparent to human researchers, thereby guiding the design of novel compounds with desired properties. nih.gov
One of the key applications of ML in quinoline research is the prediction of chemical reactivity and site selectivity. doaj.org For example, an artificial neural network (ANN) model has been developed to predict the regioselectivity of electrophilic substitution reactions on quinoline derivatives with high accuracy. doaj.org This allows chemists to rapidly identify the most likely sites for chemical modification, streamlining the synthetic process. doaj.org
ML models are also being used to predict the biological activity of quinoline compounds. mdpi.comgithub.io By training algorithms on datasets of known active and inactive molecules, it is possible to develop models that can screen large virtual libraries of quinoline derivatives and identify those with the highest probability of being active against a specific biological target. mdpi.comnih.gov This approach can significantly reduce the time and cost associated with traditional high-throughput screening. nih.gov
Furthermore, generative AI models, such as Medical Generative Adversarial Networks (MedGAN), are being employed for the de novo design of novel quinoline scaffolds. azoai.com These models can learn the underlying chemical principles from existing molecular structures and generate new molecules with optimized drug-like properties. azoai.comnih.gov A refined MedGAN has demonstrated the ability to generate a significant number of valid and novel quinoline molecules, highlighting the potential of this technology to create precise and effective drug candidates. azoai.com
Table 2: Applications of AI and Machine Learning in Quinoline Research
| AI/ML Application | Technique | Purpose | Outcome |
|---|---|---|---|
| Prediction of Reaction Sites | Artificial Neural Network (ANN) | Identify reactive sites for electrophilic substitution on quinoline derivatives. doaj.org | 86.5% accuracy in predicting reactive sites on an external validation set. doaj.org |
| Bioactivity Prediction | Random Forest, Support Vector Machine, etc. | Predict the biological activity of quinoline compounds against specific targets. github.ionih.gov | Development of predictive models to screen virtual libraries and identify potential hits. nih.gov |
| De Novo Drug Design | Medical Generative Adversarial Network (MedGAN) | Generate novel quinoline-scaffold molecules with desired drug-like properties. azoai.com | Successful generation of 4,831 novel quinoline molecules. azoai.com |
| Lead Optimization | Molecular Dynamics (MD) Simulations with AI | Predict how structural modifications will affect a compound's pharmacokinetic properties. nih.gov | Enhanced prediction of molecular behavior in physiological environments. nih.gov |
Green Chemistry Approaches in Quinoline Synthesis
The synthesis of quinoline derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govacs.org In recent years, there has been a paradigm shift towards the development of green and sustainable synthetic protocols for quinoline synthesis. researchgate.net These methods aim to minimize environmental impact by reducing waste, solvent consumption, and energy input. researchgate.net
A variety of green chemistry approaches have been successfully applied to the synthesis of quinolines. These include:
Microwave-Assisted Synthesis (MAS): Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating methods. nih.govijpsjournal.com
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions and enhance efficiency. nih.gov
Use of Green Catalysts: Researchers are exploring the use of environmentally benign catalysts, such as p-toluenesulfonic acid, cerium nitrate, and various nanocatalysts (e.g., ZnO, Fe3O4), to replace toxic and expensive catalysts. acs.orgresearchgate.net
Solvent-Free Reactions: Conducting reactions in the absence of a solvent or in greener solvents like water and ethanol (B145695) reduces the environmental burden associated with volatile organic compounds. researchgate.netorganic-chemistry.org
One-Pot Syntheses: Designing multi-step reactions to occur in a single reaction vessel without the isolation of intermediates simplifies the process and reduces waste. nih.govresearchgate.net
These green methodologies are not only more environmentally friendly but can also offer advantages in terms of efficiency, cost-effectiveness, and atom economy. ijpsjournal.com The application of these principles to the synthesis of this compound and its analogs will be a crucial step in making their production more sustainable.
Table 3: Green Chemistry Strategies for Quinoline Synthesis
| Green Chemistry Approach | Description | Examples of Catalysts/Conditions |
|---|---|---|
| Microwave-Assisted Synthesis (MAS) | Use of microwave irradiation to accelerate reactions. nih.govijpsjournal.com | Pfitzinger reaction for quinoline-4-carboxylic acid synthesis. iipseries.org |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to promote chemical reactions. nih.gov | Not specifically detailed for a particular named reaction in the provided context. |
| Green Catalysis | Employment of environmentally friendly catalysts. acs.orgresearchgate.net | p-toluenesulfonic acid, cerium nitrate, ZnO nanoparticles, formic acid. acs.orgresearchgate.netijpsjournal.com |
| Solvent-Free or Green Solvents | Conducting reactions without solvents or in eco-friendly solvents like water or ethanol. researchgate.netorganic-chemistry.org | H2SO4 catalyst in water for Doebner-miller reaction. iipseries.org |
| One-Pot Reactions | Multiple reaction steps are carried out in a single reactor. nih.govresearchgate.net | Synthesis of bioactive quinoline derivatives. researchgate.net |
Advanced In Vitro Model Systems for Mechanistic Studies
To better understand the biological mechanisms of action of quinoline derivatives like this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures and embracing more physiologically relevant three-dimensional (3D) model systems. nih.govnih.gov These advanced in vitro models more closely mimic the complex microenvironment of tissues and organs in the body, providing more predictive data on drug efficacy and toxicity. mdpi.commdpi.com
Spheroids and Organoids are at the forefront of this shift. mdpi.commdpi.com
Spheroids are relatively simple 3D aggregates of cells that can be formed from a single cell type or a co-culture of different cell types. nih.gov They are valuable for studying cell-cell interactions, drug penetration, and the effects of the tumor microenvironment. nih.govmdpi.com
Organoids are more complex, self-organizing 3D structures derived from stem cells or patient tissues that recapitulate the architecture and function of a specific organ. nih.govmdpi.com Patient-derived organoids (PDOs) are particularly powerful as they can be used to test the efficacy of drugs on an individual's specific cancer, paving the way for personalized medicine. nih.govnih.gov
These 3D models have been successfully used to evaluate the antitumor activity of quinoline-based compounds. researchgate.net For example, studies have shown that certain quinoline derivatives can induce apoptosis and reduce the size of 3D spheroids derived from pancreatic cancer cells. researchgate.net
Organ-on-a-chip (OOC) technology represents another significant advancement. nih.gov These microfluidic devices contain living cells in a continuously perfused microenvironment that simulates the physiological functions of an organ. mdpi.com A gut-on-a-chip model, for instance, can be used to study the absorption and metabolism of orally administered drugs. mdpi.com The integration of different organ models, such as a gut-liver-on-a-chip, can provide even more comprehensive data on a drug's pharmacokinetic and pharmacodynamic properties. mdpi.com
The use of these advanced in vitro systems will be instrumental in elucidating the precise mechanisms of action of this compound and other novel quinoline derivatives, ultimately facilitating their translation into clinical applications. technologynetworks.com
Table 4: Advanced In Vitro Models for Studying Quinoline Derivatives
| Model System | Description | Applications in Quinoline Research |
|---|---|---|
| Spheroids | 3D cell aggregates, often from cancer cell lines. nih.gov | Evaluating antitumor activity, studying drug penetration, and assessing effects on the tumor microenvironment. mdpi.comresearchgate.net |
| Organoids | Self-organizing 3D structures from stem cells or patient tissues that mimic organ architecture and function. nih.govmdpi.com | Testing drug efficacy in a patient-specific manner (personalized medicine), studying disease mechanisms. nih.govnih.gov |
| Organ-on-a-Chip (OOC) | Microfluidic devices that simulate the physiological functions of an organ. mdpi.com | Studying drug absorption, metabolism, and toxicity in a dynamic and physiologically relevant context. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for 5-Amino-6-bromo-8-methylquinolin-2-ol?
- Methodological Answer: A feasible approach involves bromination of a pre-functionalized quinoline precursor. For example, bromination of 8-hydroxyquinoline derivatives using bromine in methanol with NaHCO₃ as a base (yielding ~89% crude product) has been demonstrated for analogous compounds . Subsequent recrystallization in ethanol can improve purity. Alternatively, introducing the amino group via nucleophilic substitution or reductive amination on a brominated intermediate (e.g., 6-bromo-8-methylquinolin-2-ol) may be explored, leveraging protocols from aminoquinoline syntheses .
Q. How can researchers ensure the purity of this compound post-synthesis?
- Methodological Answer: Purification via recrystallization (ethanol is effective for similar brominated quinolines ) or column chromatography (using silica gel and a polar/non-polar solvent gradient) is recommended. Characterization should include ¹H/¹³C NMR to confirm substitution patterns and HRMS for molecular weight validation, as demonstrated for structurally related quinoline derivatives .
Q. What safety precautions are critical when handling brominated quinolines like this compound?
- Methodological Answer: Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Waste must be segregated and disposed via certified hazardous waste services. Brominated analogs are known sensitizers, requiring strict adherence to protocols for handling irritants .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodological Answer: X-ray crystallography is definitive for confirming planar molecular geometry and intermolecular interactions (e.g., hydrogen bonding or halogen contacts ). For solution-phase analysis, 2D NMR (COSY, HSQC) can clarify proton-proton coupling and carbon assignments, especially for distinguishing regioisomers .
Q. What solvents and conditions stabilize this compound in solution?
- Methodological Answer: Polar aprotic solvents (DMSO, DMF) or alcohols (ethanol, methanol) are suitable for dissolution. Avoid strong acids/bases to prevent deamination or debromination. Stability studies under inert atmospheres (N₂/Ar) are advised for long-term storage .
Advanced Research Questions
Q. How does the bromo substituent influence reactivity in cross-coupling reactions?
- Methodological Answer: The bromine at position 6 is primed for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids could introduce diverse aryl groups. Optimize ligand systems (e.g., XPhos) and bases (K₃PO₄) to enhance yields, as seen in analogous quinoline cross-coupling studies .
Q. What strategies address conflicting data in characterizing hydrogen bonding versus halogen interactions?
- Methodological Answer: Computational modeling (DFT or molecular dynamics) can predict dominant intermolecular forces. Experimentally, variable-temperature NMR or IR spectroscopy can detect hydrogen-bond strength, while X-ray crystallography resolves halogen contacts (e.g., Br⋯Br interactions at ~3.6 Å ).
Q. How can the amino group at position 5 be functionalized for targeted biological activity?
- Methodological Answer: Schiff base formation with aldehydes (e.g., salicylaldehyde ) or thiourea synthesis via reaction with isothiocyanates are viable. For heterocyclization, bromoacetophenone or ethyl bromoacetate can yield thiazolidinone derivatives, as demonstrated for aminoquinoline scaffolds .
Q. What experimental design optimizes regioselective bromination in poly-substituted quinolines?
Q. How do steric effects from the 8-methyl group impact crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
